

N-Oxalylglycine (NOG): A Technical Guide for Studying 2-Oxoglutarate-Dependent Oxygenases

Author: BenchChem Technical Support Team. **Date:** December 2025

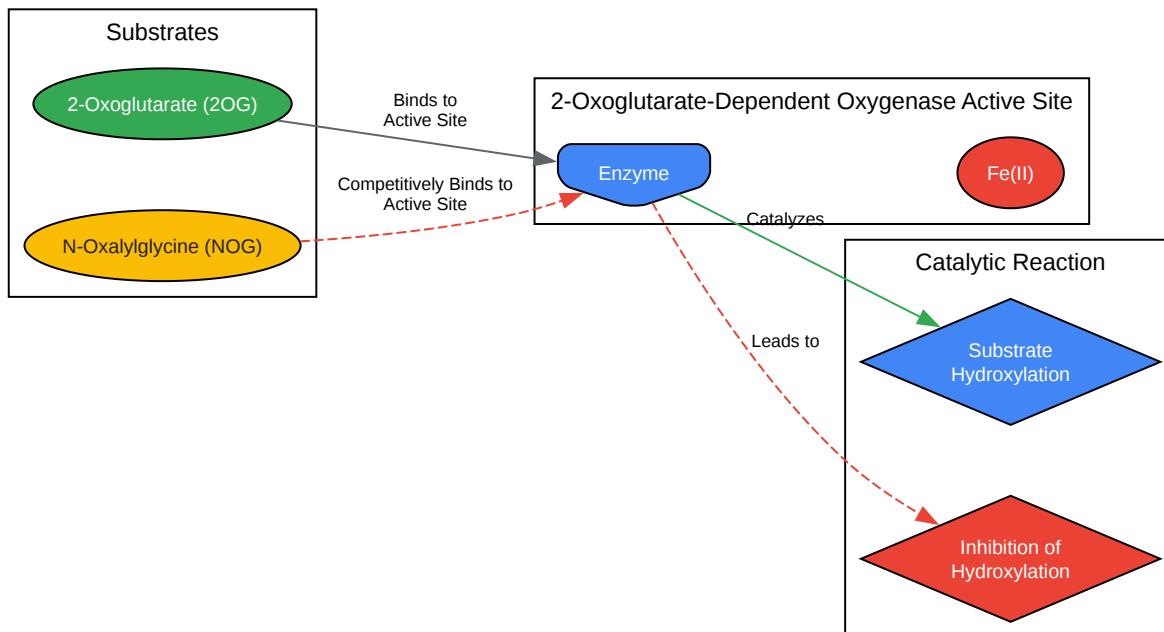
Compound of Interest

Compound Name: *N*-Oxalylglycine

Cat. No.: B131530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

N-Oxalylglycine (NOG) is a potent, cell-permeable small molecule that serves as a structural analogue of 2-oxoglutarate (2OG), a key co-substrate for a large family of non-heme iron(II)-dependent oxygenases.^{[1][2]} These enzymes play critical roles in a wide array of physiological and pathological processes, including hypoxia sensing, collagen biosynthesis, histone demethylation, and DNA repair.^[3] By competitively inhibiting the binding of 2-oxoglutarate to the active site of these oxygenases, NOG has emerged as an invaluable tool for elucidating their biological functions and as a lead compound in the development of therapeutic agents targeting these enzymatic pathways.^{[1][4]} This technical guide provides an in-depth overview of NOG, its mechanism of action, and its application in studying 2-oxoglutarate-dependent oxygenases, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

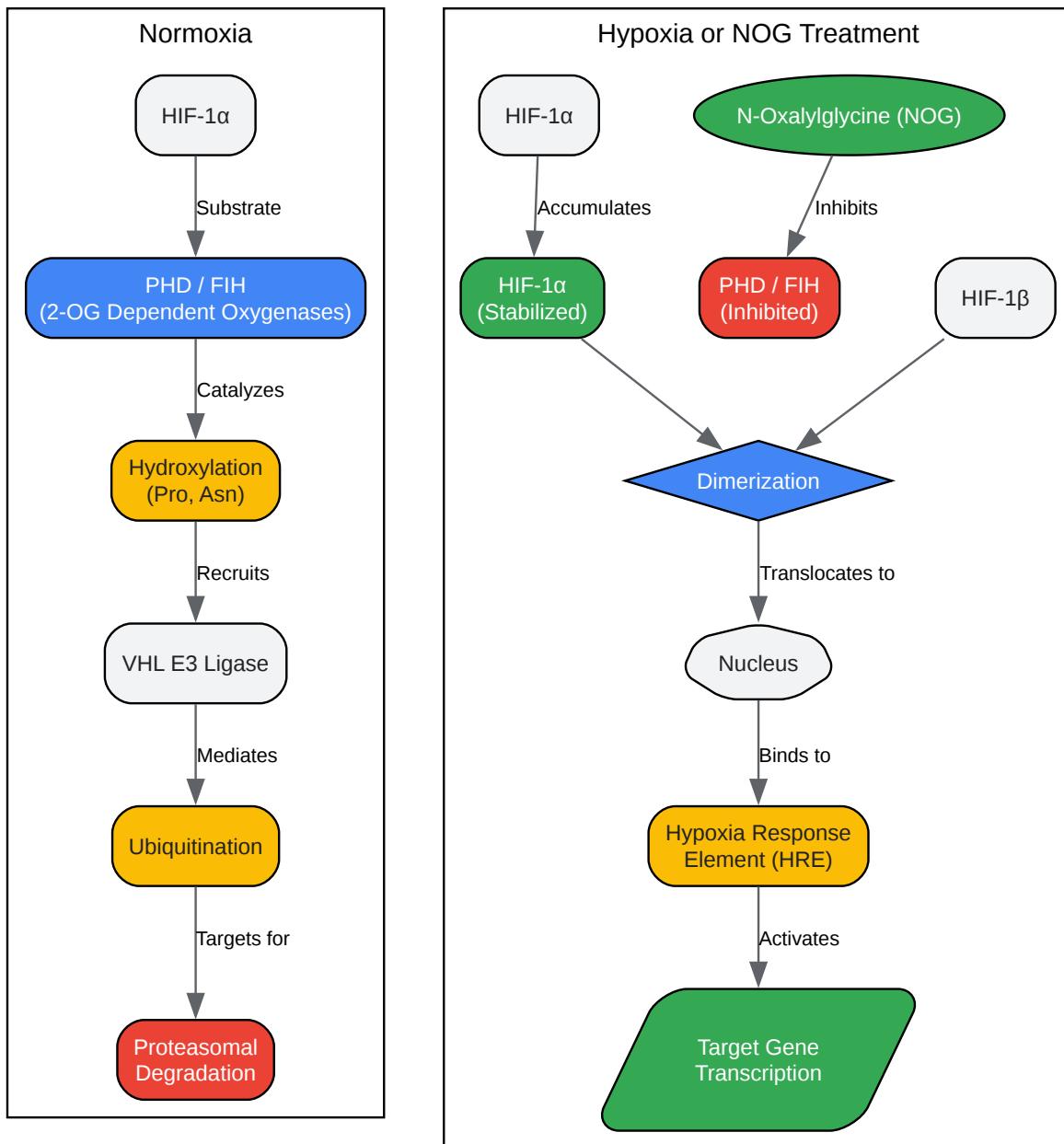
N-Oxalylglycine functions as a competitive inhibitor of 2-oxoglutarate-dependent oxygenases. ^[1] Its structural similarity to 2-oxoglutarate allows it to bind to the 2OG-binding site within the catalytic domain of the enzyme, thereby preventing the binding of the natural co-substrate and halting the catalytic cycle.^[4] This inhibition is reversible and dependent on the relative

concentrations of NOG and 2-oxoglutarate. The cell-permeable pro-drug, dimethyloxalylglycine (DMOG), is often used in cell-based assays. Once inside the cell, DMOG is hydrolyzed by intracellular esterases to release the active inhibitor, NOG.[1]

[Click to download full resolution via product page](#)

Diagram 1: Competitive inhibition of 2-oxoglutarate-dependent oxygenases by N-Oxalylglycine.

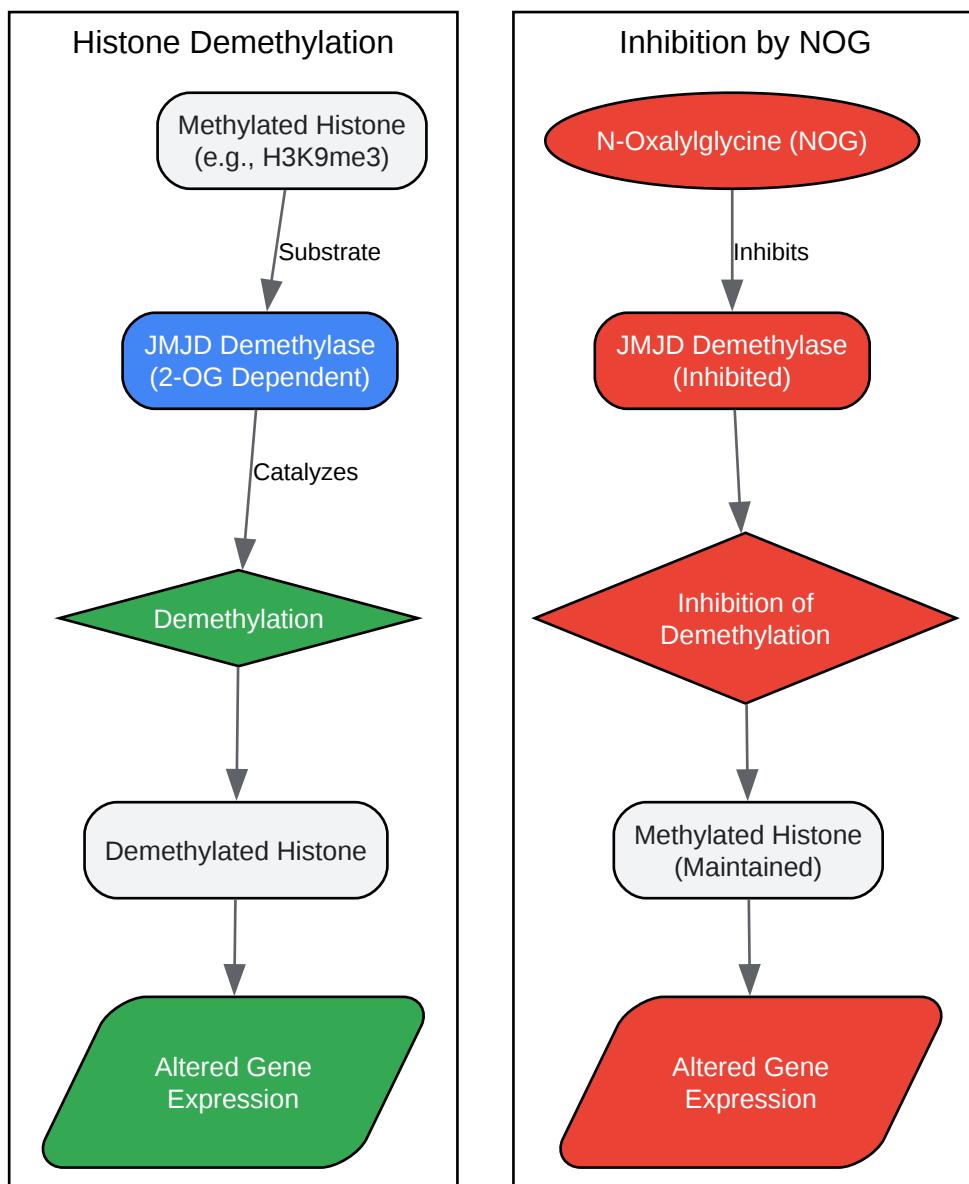
Data Presentation: Inhibitory Activity of N-Oxalylglycine


The inhibitory potency of NOG has been quantified against a variety of 2-oxoglutarate-dependent oxygenases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Target Enzyme Family	Specific Enzyme	IC50 (µM)	Reference(s)
Prolyl Hydroxylases (PHDs)	PHD1	2.1	[5]
PHD2	5.6	[5]	
PHD3	51.3	[5]	
Factor Inhibiting HIF (FIH)	FIH (HIF-1 α asparaginyl hydroxylase)	~1	[1]
Jumonji C (JmjC) Domain-Containing Histone Demethylases	JMJD2A (KDM4A)	250	[5]
JMJD2C (KDM4C)	500	[5]	
JMJD2D (KDM4D)	-	[6]	
JMJD2E (KDM4E)	24	[5]	
JMJD3 (KDM6B)	-	[7]	
UTX (KDM6A)	-	[7]	
Ten-Eleven Translocation (TET) Dioxygenases	TET1 (catalytic domain)	13	[6]
TET2 (catalytic domain)	9	[6]	
TET3 (catalytic domain)	7	[6]	
Collagen Prolyl-4-Hydroxylase	C-P4H	-	[1]

Signaling Pathways and Experimental Workflows

Hypoxia-Inducible Factor (HIF)-1 α Signaling Pathway


Under normoxic conditions, prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) utilize 2-oxoglutarate to hydroxylate the HIF-1 α subunit, leading to its ubiquitination and subsequent proteasomal degradation. NOG inhibits PHDs and FIH, preventing HIF-1 α hydroxylation. This stabilizes HIF-1 α , allowing it to translocate to the nucleus, dimerize with HIF-1 β , and activate the transcription of hypoxia-responsive genes.

[Click to download full resolution via product page](#)

Diagram 2: The effect of **N-Oxalylglycine** on the HIF-1 α signaling pathway.

Histone Lysine Demethylation Pathway

Jumonji C (JmjC) domain-containing histone demethylases are 2-oxoglutarate-dependent oxygenases that remove methyl groups from lysine residues on histone tails, thereby regulating gene expression.^[8] NOG inhibits these enzymes, leading to the maintenance of histone methylation marks and altered gene transcription.

[Click to download full resolution via product page](#)

Diagram 3: Inhibition of histone demethylation by N-Oxalylglycine.

Experimental Protocols

In Vitro JMJD2A Histone Demethylase Inhibition Assay

This protocol is adapted from commercially available histone demethylase assay kits and is suitable for measuring the inhibitory activity of NOG on JMJD2A.[9][10]

Materials:

- Recombinant human JMJD2A enzyme
- Biotinylated histone H3 (1-21) peptide trimethylated at lysine 9 (H3K9me3)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)
- 2-oxoglutarate
- Ascorbate
- $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$
- **N-Oxalylglycine** (NOG)
- Streptavidin-coated 96-well plates
- Anti-H3K9me2 antibody (or antibody specific to the demethylated product)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 1 M H_2SO_4)
- Plate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of NOG in a suitable solvent (e.g., DMSO or water).

- Prepare working solutions of JMJD2A enzyme, H3K9me3 peptide, 2-oxoglutarate, ascorbate, and ferrous sulfate in assay buffer.
- Assay Reaction:
 - To each well of a 96-well plate, add 50 µL of assay buffer containing 2-oxoglutarate, ascorbate, and ferrous sulfate.
 - Add 1 µL of NOG at various concentrations (or vehicle control).
 - Add 20 µL of H3K9me3 peptide solution.
 - Initiate the reaction by adding 29 µL of JMJD2A enzyme solution.
 - Incubate the plate at 37°C for 1-2 hours.
- Detection:
 - Stop the reaction by adding a suitable stop reagent or by heat inactivation.
 - Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated peptide.
 - Wash the plate three times with wash buffer (assay buffer containing 0.05% Tween-20).
 - Add the primary antibody (anti-H3K9me2) and incubate for 1 hour.
 - Wash the plate three times.
 - Add the HRP-conjugated secondary antibody and incubate for 30 minutes.
 - Wash the plate five times.
 - Add TMB substrate and incubate until color develops.
 - Add stop solution and read the absorbance at 450 nm.
- Data Analysis:

- Calculate the percent inhibition for each NOG concentration relative to the vehicle control.
- Plot the percent inhibition versus the logarithm of NOG concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Cell-Based HIF-1 α Stabilization Assay by Western Blot

This protocol describes how to assess the ability of DMOG (the pro-drug of NOG) to stabilize HIF-1 α in cultured cells.[\[8\]](#)[\[11\]](#)

Materials:

- Cell line of interest (e.g., HeLa, HEK293)
- Cell culture medium and supplements
- Dimethyloxalylglycine (DMOG)
- Cobalt chloride (CoCl₂) (positive control for hypoxia induction)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against HIF-1 α
- Primary antibody for a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody

- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 6-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of DMOG (e.g., 100 µM, 500 µM, 1 mM) for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
 - Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
 - Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary anti-HIF-1 α antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Incubate the membrane with the primary antibody for the loading control.
- Wash and incubate with the appropriate secondary antibody.

- Detection and Analysis:
 - Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Analyze the band intensities to determine the relative levels of HIF-1 α stabilization in response to DMOG treatment.

Conclusion

N-Oxalylglycine is a versatile and powerful tool for the study of 2-oxoglutarate-dependent oxygenases. Its ability to competitively inhibit a broad range of these enzymes has provided researchers with a means to investigate their roles in crucial cellular processes. The information and protocols provided in this technical guide are intended to facilitate the effective use of NOG in both in vitro and cell-based experimental settings, ultimately contributing to a deeper understanding of the biology of this important enzyme family and aiding in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α -ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [N-Oxalylglycine (NOG): A Technical Guide for Studying 2-Oxoglutarate-Dependent Oxygenases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131530#n-oxalylglycine-nog-for-studying-2-oxoglutarate-dependent-oxygenases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com